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EPF2-5 protein

Zinc finger transcription factor DNA binding specificity Spacing recognition

EPF2-5 protein (CAS 161413-86-1; also designated ZPT2-5) is a Cys2/His2-type zinc finger transcription factor cloned from Petunia hybrida. It belongs to the EPF family of plant DNA-binding proteins characterized by two canonical zinc finger motifs separated by unusually long spacer regions and the highly conserved QALGGH sequence within each finger.

Molecular Formula C13H14O
Molecular Weight 0
CAS No. 161413-86-1
Cat. No. B1169879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPF2-5 protein
CAS161413-86-1
SynonymsEPF2-5 protein
Molecular FormulaC13H14O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPF2-5 Zinc Finger Transcription Factor – DNA Binding Profile, Comparator Analysis & Procurement Evidence


EPF2-5 protein (CAS 161413-86-1; also designated ZPT2-5) is a Cys2/His2-type zinc finger transcription factor cloned from Petunia hybrida [1]. It belongs to the EPF family of plant DNA-binding proteins characterized by two canonical zinc finger motifs separated by unusually long spacer regions and the highly conserved QALGGH sequence within each finger [2]. EPF2-5 exists as two isoforms, EPF2-5a and EPF2-5b, and is genetically distinct from the unrelated Epidermal Patterning Factor (EPF) peptide family involved in stomatal development [1]. The protein recognizes two tandemly repeated AGT core sequences separated by approximately 13 base pairs, with binding affinity that is highly sensitive to both the spacing and the base composition of the intervening DNA [3].

Why EPF2-5 Cannot Be Replaced by Generic EPF Family Zinc Finger Proteins


Substituting EPF2-5 with other EPF family members such as EPF1, EPF2-4, or EPF2-7 introduces functionally meaningful divergence because these proteins differ in at least three experimentally verified dimensions: target gene selectivity governed by spacing recognition stringency, DNA-binding competence, and tissue-specific expression pattern [1]. EPF2-5 exhibits a strict preference for a 13-bp spacing between tandem AGT core sites when the spacer is GC-rich, whereas EPF1 binds with nearly equal affinity across a broad 12–16 bp range, indicating that the two factors regulate non-overlapping sets of target genes in vivo [2]. Furthermore, EPF2-7 fails to bind any of the DNA probes recognized by EPF2-5 despite possessing the conserved zinc finger motifs, meaning that EPF2-7 is functionally inert on EPF2-5 target sequences [1]. These differences are rooted in discrete structural features—a single amino acid in the second zinc finger determines target sequence specificity between EPF2-5 and EPF2-7 [3]—and cannot be compensated for by simply using another EPF protein unless the specific target gene set and tissue context are reproduced.

Quantitative Differentiation Evidence for EPF2-5 Versus Closest EPF Family Analogs


EPF2-5 vs. EPF1: Differential Stringency of Spacing Recognition Between Tandem AGT Core Sites

EPF2-5 displays a sharp binding preference for a 13-bp spacing between tandem AGT core sequences when the intervening spacer is GC-rich, whereas EPF1 exhibits essentially flat, high-affinity binding across a broad spacing range of 12 to 16 bp under identical GC-rich spacer conditions [1]. This differential spacing stringency was demonstrated using the same series of spacing-mutant probes tested against both proteins in parallel gel-shift assays, providing a direct head-to-head comparison within a single experimental system [1].

Zinc finger transcription factor DNA binding specificity Spacing recognition EPF protein family

EPF2-5 vs. EPF2-7: A Single Amino Acid Determines Divergent Target Sequence Specificity

Domain-swapping and site-directed mutagenesis experiments demonstrated that EPF2-5 and EPF2-7, which recognize different target DNA sequences, differ in target specificity due to a single amino acid residue located in the second zinc finger [1]. This residue occupies a position distinct from the known specificity determinants of classical (cluster-type) Cys2/His2 zinc finger proteins, indicating that the EPF family employs a unique molecular recognition code [1]. The structural basis for this difference was mapped through systematic chimera construction between the two proteins.

Zinc finger engineering DNA recognition code Site-directed mutagenesis Transcription factor specificity

EPF2-5 vs. EPF2-7: Functional DNA-Binding Competence Contrasts with a Closely Related Family Member

Despite containing the conserved QALGGH zinc finger motifs, EPF2-7 exhibits no detectable binding to any DNA probe tested, including those bound with high affinity by EPF2-5 and EPF2-4, whereas EPF2-5 shows robust binding to its cognate target sequences [1]. This functional dichotomy was observed across multiple probe designs in the same study, establishing that conserved primary sequence in the zinc finger domain does not guarantee DNA-binding competence within the EPF family.

DNA-binding activity Gel-shift assay Zinc finger functionality EPF family divergence

EPF2-5 Apparent Dissociation Constant (Kd = 120 nM) Establishes Baseline Affinity for EPF Family DNA Binding

The apparent dissociation constant (Kd) for EPF2-5 binding to a dimer of its EP1S target sequence was determined as 120 nM using purified recombinant EPF2-5 zinc finger domain (EPF2-5ZF-E) and quantitative gel-shift densitometry [1]. This value, while modest compared to some high-affinity DNA-binding proteins, is similar to that of the Drosophila Tramtrack protein (∼400 nM), a well-characterized clustered zinc finger protein, and provides a quantitative benchmark for comparative studies within the separate-type zinc finger class [1].

Binding affinity Dissociation constant Zinc finger-DNA interaction Quantitative biochemistry

EPF2-5 Exhibits Strictly Petal- and Stamen-Specific Expression Distinct from Overlapping but Divergent EPF2-7 Pattern

RNA gel blot and histochemical GUS reporter analyses revealed that EPF2-5 expression is restricted to petals and stamens, whereas EPF2-7 is expressed in sepals and petals with additional localization to vascular tissues [1]. These distinct but partially overlapping expression domains were mapped using EPF2-5 promoter–GUS fusions in transgenic petunia, establishing that the two closely related zinc finger genes are regulated by different upstream floral homeotic programs [1].

Floral organ-specific expression Promoter specificity Transcription factor localization Petunia genetics

Verified Application Scenarios for EPF2-5 Based on Quantitative Differentiation Evidence


Male Sterility Induction in Solanaceae via Microspore-Specific ZPT2-5 Expression

US Patent 6,989,473 demonstrates that ZPT2-5 (identical to EPF2-5) is expressed specifically in microspores and can be utilized in a plant expression cassette to produce male sterile plants of the Solanaceae family, including petunia [1]. This application leverages the stamen-specific expression pattern of EPF2-5 that distinguishes it from other EPF family members such as EPF2-7, which is not expressed in stamens and therefore cannot substitute in this context [2]. The patent establishes EPF2-5 as a validated genetic tool for hybrid seed production systems.

Spacing-Dependent Synthetic Promoter Design Using EPF2-5 as a Defined 13-bp Sensor

The strict 13-bp spacing preference of EPF2-5 with GC-rich spacers [1] enables its use as a spacing sensor in synthetic promoter engineering. By contrast, EPF1 cannot serve this function because its broad 12–16 bp spacing tolerance would lead to promiscuous activation of off-target promoters [1]. A synthetic biology researcher can design a minimal promoter containing tandem AGT core sites at exactly 13-bp separation with a GC-rich intervening sequence to achieve EPF2-5-selective activation, with the 120 nM Kd providing a quantitative parameter for modeling the dose-response relationship [1].

Rational Redesign of DNA-Binding Specificity via the Single-Amino-Acid Determinant

The discovery that a single amino acid in the second zinc finger dictates the difference in target sequence specificity between EPF2-5 and EPF2-7 [1] positions EPF2-5 as a template scaffold for structure-guided mutagenesis aimed at generating novel DNA-binding specificities. Because the specificity determinant occupies a non-canonical position distinct from the classical -1, +2, +3, +6 recognition helix positions used in cluster-type zinc fingers, EPF2-5 offers an orthogonal recognition code that expands the repertoire of engineerable DNA-binding domains beyond the standard Zif268-based frameworks.

Floral Organ-Specific Transgene Expression Using EPF2-5 Promoter Sequences

The EPF2-5 promoter drives petal- and stamen-specific expression [1], and when tested as a heterologous promoter in chrysanthemum, it conferred measurable GUS reporter expression in ray and disc floret petal tissue, ranking third among four tested promoters [2]. This validated performance supports procurement of EPF2-5 promoter constructs for floral organ-targeted transgene expression in ornamental and solanaceous crop species, with the understanding that EPF2-7 promoter would drive a different (sepal/petal/vascular) pattern and cannot replace EPF2-5 for stamen-directed applications.

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